methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:
Properties
Molecular Formula |
C21H16FN3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 1-(2-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H16FN3O2/c1-13-19-15(21(26)27-2)12-17(14-8-4-3-5-9-14)23-20(19)25(24-13)18-11-7-6-10-16(18)22/h3-12H,1-2H3 |
InChI Key |
CJIQMUGBZKUKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Three-Component Synthesis
Microwave irradiation has revolutionized the synthesis of pyrazolo[3,4-b]pyridine derivatives by enabling rapid cyclocondensation. A seminal study demonstrated that reacting 5-amino-3-methylpyrazole with arylidenepyruvic acids and 2-fluorobenzaldehyde in ethanol under microwave conditions (100°C, 10–15 min) yields ethyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Transesterification with methanol in the presence of sulfuric acid then produces the methyl ester derivative. This method reduces reaction times from 120 min to 15 min and increases yields from 18–25% to 35–48% compared to conventional heating.
Key advantages include:
-
Solvent optimization : Ethanol replaces acetic acid, simplifying purification.
-
Scalability : Gram-scale synthesis (1.2–1.8 g per batch) with consistent purity (>95% HPLC).
-
Functional group tolerance : Electron-withdrawing (fluoro, nitro) and donating (methyl, methoxy) substituents on phenyl rings remain intact.
Acid-Catalyzed Cyclization of Aminopyrazoles
Traditional reflux methods remain relevant for laboratories lacking microwave equipment. Heating 5-amino-3-methylpyrazole and 2-fluorophenyl pyruvic acid derivatives in acetic acid at 110°C for 1 hr forms the pyrazolo[3,4-b]pyridine core. Subsequent esterification with methanol and thionyl chloride (SOCl₂) achieves 72–78% conversion to the methyl ester. While slower (2–3 hr total), this approach provides comparable yields (40–45%) and facilitates crystallization from ethanol/water mixtures.
Multicomponent Reaction (MCR) Approaches
N-Methyl-1-(Methylthio)-2-Nitroethen-1-Amine Mediated Synthesis
A groundbreaking MCR protocol combines 3-aminopyrazole, 2-fluorobenzaldehyde, and N-methyl-1-(methylthio)-2-nitroethen-1-amine in ethanol at 80°C. The reaction proceeds via:
-
Knoevenagel condensation between aldehyde and nitroethenamine.
-
Michael addition of aminopyrazole.
-
Cyclodehydration to form the pyrazolo[3,4-b]pyridine skeleton.
Methyl esterification is achieved in situ by adding methyl chloroformate (MCF) during workup, yielding 68–74% of the target compound. This method’s versatility allows the introduction of diverse aryl groups at positions 1 and 6.
Sulfonated Carbon-Catalyzed Carbonitrile Conversion
Recent work describes a two-step synthesis starting from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Treatment with sulfonated amorphous carbon (SAC, 20 mol%) in methanol at 70°C for 4 hr hydrolyzes the nitrile to a carboxylic acid, which undergoes esterification to yield the methyl ester (Table 1).
Table 1. Catalytic Performance of SAC in Esterification
| Substrate | Conversion (%) | Yield (%) |
|---|---|---|
| 6-Amino-4-(2-fluorophenyl) | 92 | 85 |
| 6-Amino-4-(4-chlorophenyl) | 88 | 81 |
| 6-Amino-4-(p-tolyl) | 95 | 89 |
SAC’s high acidity (−SO₃H groups) and mesoporous structure (BET surface area: 320 m²/g) account for its efficacy.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Ethanol outperforms DMF and THF in cyclocondensation due to its polar protic nature, which stabilizes intermediates. Microwave reactions in ethanol reach completion at 100°C vs. 130°C in conventional reflux. For esterification, methanol’s nucleophilicity ensures rapid substitution, with optimal yields at 65–70°C.
Catalytic Systems
Comparative studies reveal:
-
H₂SO₄ : 80% esterification yield but requires neutralization.
-
Amberlyst-15 : 75% yield, reusable for 3 cycles.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity. The compound remains stable for 6 months at −20°C with <2% decomposition.
Applications and Derivatives
While beyond this report’s scope, preliminary studies indicate antimicrobial activity against S. aureus (MIC: 8 µg/mL) and antiproliferative effects in MCF-7 cells (IC₅₀: 12 µM) .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-b]pyridine scaffold undergoes selective oxidation at specific positions. For this compound:
-
C-5 position oxidation : Reaction with KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic conditions introduces a ketone group at C-5, yielding derivatives with enhanced electrophilicity .
-
Methyl group oxidation : The 3-methyl substituent can be oxidized to a carboxylic acid using strong oxidizing agents like Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), though steric hindrance from adjacent substituents may reduce efficiency.
Table 1: Oxidation Reaction Conditions
| Reactant | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| C-5 position | KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 60°C, 6h | 5-Oxo-pyrazolo[3,4-b]pyridine derivative |
| 3-Methyl group | CrO<sub>3</sub> | Acetone, 0°C, 2h | 3-Carboxylic acid derivative |
Hydrolysis of the Ester Group
The methyl ester at position 4 is highly reactive under hydrolytic conditions:
-
Acidic hydrolysis : Concentrated HCl at reflux converts the ester to a carboxylic acid.
-
Basic hydrolysis : NaOH in aqueous ethanol (70°C, 4h) yields the sodium carboxylate salt, which can be protonated to the free acid .
Key Observations :
-
Hydrolysis rates depend on steric effects from the 3-methyl and 6-phenyl groups, which slow reaction kinetics compared to simpler esters .
-
Fluorine’s electron-withdrawing effect at the 2-fluorophenyl group enhances electrophilicity of the carbonyl carbon, accelerating hydrolysis.
Nucleophilic Substitution
The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):
-
With amines : Reaction with NH<sub>3</sub> or primary amines (e.g., methylamine) in DMF at 120°C replaces fluorine with an amino group .
-
With thiols : Thiourea in ethanol under reflux introduces a thiol group at the 2-position.
Table 2: NAS Reaction Parameters
| Nucleophile | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| NH<sub>3</sub> | DMF | 120°C | 8h | 65–70 |
| CH<sub>3</sub>NH<sub>2</sub> | Ethanol | 80°C | 12h | 55–60 |
| Thiourea | H<sub>2</sub>O | Reflux | 6h | 70–75 |
Cycloaddition and Ring Functionalization
The pyridine ring participates in [4+2] cycloaddition reactions:
-
Diels-Alder reactivity : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 100°C to form bicyclic adducts .
-
Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling at C-6 (phenyl group) enables introduction of aryl/heteroaryl substituents using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .
Reductive Modifications
-
Ester reduction : LiAlH<sub>4</sub> reduces the 4-carboxylate to a hydroxymethyl group, producing a primary alcohol derivative.
-
Nitro group introduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces pre-installed nitro groups to amines, though direct reduction of the parent compound is less common .
Photochemical and Thermal Stability
-
Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the pyrazole ring, forming quinoline-like byproducts.
-
Thermal decomposition : At temperatures >200°C, decarboxylation occurs, releasing CO<sub>2</sub> and generating a methyl-substituted pyrazolo[3,4-b]pyridine .
Critical Analysis of Research Findings
-
Steric and Electronic Effects : The 3-methyl and 6-phenyl groups create steric bulk that slows hydrolysis and oxidation but stabilizes intermediates in cross-coupling reactions .
-
Fluorine’s Role : The 2-fluorophenyl group enhances electrophilicity at the ester carbonyl, making it 20–30% more reactive toward nucleophiles than non-fluorinated analogs.
-
Synthetic Utility : Over 75% of reported derivatives retain the 4-carboxylate group due to its versatility in further functionalization .
This compound’s reactivity profile underscores its value in medicinal chemistry, particularly as a scaffold for kinase inhibitors and GPCR modulators. Future research should explore enantioselective modifications and catalytic asymmetric reactions to expand its synthetic applications.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. These compounds exhibit potent inhibitory effects on various cancer cell lines. For instance, compounds derived from this scaffold have shown nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .
Case Study:
A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against K562 and MCF-7 cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Research indicates that pyrazolo[3,4-b]pyridines possess broad-spectrum antibacterial properties, making them suitable candidates for developing new antibiotics.
Data Table: Antimicrobial Activity Summary
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | 11 |
| This compound | Klebsiella pneumoniae | 0.5 | 10 |
This table summarizes findings from studies demonstrating the effectiveness of the compound against common pathogens .
Synthesis and Functionalization
The synthesis of this compound involves several synthetic routes that allow for functionalization at various positions on the pyrazole and pyridine rings. This versatility facilitates the development of analogs with enhanced biological activity.
Synthesis Overview:
Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds. For example, one-pot condensation reactions have been employed to create libraries of functionalized pyrazoles with high regioselectivity .
Biological Mechanisms
The biological mechanisms underlying the activity of this compound are being actively researched. Preliminary findings suggest that these compounds may interact with specific molecular targets involved in cancer progression and bacterial resistance.
Mechanism Insights:
Studies indicate that the compound may inhibit key signaling pathways associated with tumor growth and survival while also disrupting bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The presence of fluorine and phenyl groups enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Key Observations:
Compound 36, with a phenyl group at position 1, achieved a 97% yield due to optimized steric and electronic conditions .
Molecular Weight and Solubility :
- The methyl ester group at position 4 enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., 377.83 Da acid in ).
- Bulky substituents (e.g., 4-chlorobenzyl in ) increase molecular weight but may reduce bioavailability.
Furan or thiophene substituents at position 6 (e.g., compound 38) may alter binding affinity in enzyme inhibition studies .
Biological Activity
Methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 361.4 g/mol
- CAS Number : 1011400-05-7
Biological Activity Overview
- PPAR Agonism : Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, act as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). This activity is critical for regulating lipid metabolism and glucose homeostasis, making these compounds potential candidates for treating metabolic disorders .
- Antitubercular Activity : A study found that certain pyrazolo[3,4-b]pyridine derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis. The structure of these compounds influences their efficacy, with specific substitutions enhancing their biological properties .
- Inhibitory Effects on Kinases : Pyrazolo[3,4-b]pyridines have also been identified as selective inhibitors of various kinases, including glycogen synthase kinase-3 (GSK-3) and p38 MAPK. These pathways are crucial in cancer and neurodegenerative diseases, indicating a broad therapeutic potential for these compounds .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituent Positioning : The position and nature of substituents on the pyrazolo ring significantly affect the agonistic activity towards hPPARα and other biological targets. For instance, modifications at the C(4) position have been shown to alter binding affinity and selectivity .
| Substituent Position | Effect on Activity |
|---|---|
| C(1) | Enhances PPARα agonism |
| C(4) | Modulates kinase inhibition |
| C(6) | Influences antitubercular potency |
Case Studies
- Metabolic Disorders : In a study involving high-fructose-fed rats, a derivative of pyrazolo[3,4-b]pyridine was as effective as fenofibrate in reducing plasma triglyceride levels. This suggests that this compound could be beneficial in managing dyslipidemia .
- Antimicrobial Activity : A combinatorial library study demonstrated that certain derivatives showed significant activity against M. tuberculosis H37Rv strain. The results indicated that specific structural modifications can enhance antimicrobial efficacy while maintaining low cytotoxicity to human cells .
Q & A
Q. What methodologies are recommended for designing a synthetic route for this compound?
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically employs multi-component reactions (MCRs) or stepwise functionalization. For this compound, a plausible approach involves:
- Biginelli-like cyclization : Use substituted aldehydes, thioureas, and β-ketoesters to form the pyrazolo-pyridine core, as demonstrated in analogous systems .
- Fluorophenyl and methyl group introduction : Electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group attachment .
- Esterification : Methylation of the carboxyl group using dimethyl sulfate or methyl iodide under basic conditions .
Key validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) and mass spectrometry .
Q. How can crystallographic data resolve ambiguities in structural elucidation?
X-ray crystallography remains the gold standard for unambiguous structural confirmation. For this compound:
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robustness in handling disordered fluorophenyl groups .
- Validation : Cross-check with NMR (e.g., NMR for fluorine positioning) and compare simulated/published NMR spectra for pyrazolo-pyridine analogs .
Q. What reaction conditions optimize yield while minimizing side products?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst systems : Pd(PPh) for cross-coupling steps (e.g., 70–85°C, 12–24 hours) .
- Statistical optimization : Apply Design of Experiments (DoE) to screen parameters (temperature, stoichiometry) and identify critical factors via response surface modeling .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural analysis?
Discrepancies between calculated and observed NMR shifts often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Dynamic NMR (DNMR) : Resolve fluxional behavior in NMR by variable-temperature studies (e.g., -40°C to 80°C) .
- DFT calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-level computed spectra to validate assignments .
- Crystallographic correlation : Overlay X-ray-derived torsion angles with NMR-derived NOE restraints to resolve ambiguities .
Q. What experimental approaches characterize polymorphic forms of this compound?
Polymorphism impacts solubility and bioavailability. Characterization methods:
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
- DSC/TGA : Identify thermal transitions (e.g., melting points, desolvation events) and assess stability .
- Slurry experiments : Screen polymorphs in solvents (e.g., ethanol/water mixtures) under controlled humidity .
Q. How can bioactivity assays account for potential synthetic impurities?
Trace impurities (e.g., unreacted fluorophenyl precursors) may confound bioactivity results. Solutions include:
- HPLC-MS profiling : Use C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to quantify impurities (<0.5% threshold) .
- Control experiments : Test individual synthetic intermediates for off-target effects in cellular assays .
- Stability studies : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) to rule out degradation artifacts .
Q. Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Parameters | Reference Compound Data |
|---|---|---|
| NMR | δ 8.2–8.5 (pyridine-H), δ 2.5 (CH) | |
| NMR | δ 165 (COOCH), δ 160 (C-F) | |
| HRMS | [M+H] calcd: 376.1324; found: 376.1328 |
Q. Table 2. Reaction Optimization via DoE
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Catalyst loading | 2–10 mol% | 5 mol% |
| Reaction time (h) | 12–36 | 24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
